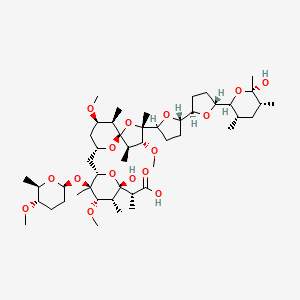![molecular formula C25H28FN3O3 B610849 7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1401333-14-9](/img/structure/B610849.png)
7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SIPI-6360 is a D2/5-HT2A receptor dual antagonist.
Wissenschaftliche Forschungsanwendungen
Structural and Antiproliferative Activity Analysis
A study by Prasad et al. (2018) focused on the synthesis of a similar compound with 6-fluorobenzo[d]isoxazol-3-yl piperidin-1-yl and morpholino moieties. This compound demonstrated antiproliferative activity and was analyzed using various spectroscopic methods, X-ray diffraction, and Hirshfeld surface analysis to understand its molecular interactions.
Antischizophrenia Activity
The research by Jian-qi (2011) designed and synthesized derivatives of 3,4-dihydroquinolin-2(1H)-one, including compounds with 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. These compounds showed affinity for D2, 5-HT2A, and 5-HT1A receptors, indicating potential anti-schizophrenia activity.
Metabolite Identification and Transporter-Mediated Excretion
Umehara et al. (2009) identified metabolites of a novel inhibitor, YM758, related to the 6-fluorobenzo[d]isoxazol-3-yl piperidin-1-yl structure, in human urine and plasma. This study Umehara et al. (2009) also explored the transporter-mediated renal and hepatic excretion of these metabolites, contributing to the understanding of drug metabolism.
Pharmacological Profile as Atypical Antipsychotics
Bolós et al. (1998) synthesized novel compounds structurally related to 7-[3-[4-(6-fluoro-1, 2-benzisoxazol-3-yl)-piperidin-1-yl]propoxy]chromenones. The study Bolós et al. (1998) explored their pharmacological profile, indicating their potential as atypical antipsychotics.
Spectroscopic Characterization and Cytotoxic Studies
Govindhan et al. (2017) synthesized and characterized a compound involving 6-fluorobenzo[d]isoxazol-3-yl piperidin-1-yl using spectroscopic methods. This research Govindhan et al. (2017) also included cytotoxic studies and molecular docking to understand the compound's potential biological applications.
Polymorphism and Pharmacokinetics in Antipsychotic Drug Candidates
Hao et al. (2020) investigated the polymorphs and pharmacokinetics of an antipsychotic drug candidate, CY611, which includes the 6-fluorobenzo[d]-isoxazol-3-yl structure. This study Hao et al. (2020) provided insights into the physicochemical properties and bioavailability of different polymorphic forms.
Eigenschaften
CAS-Nummer |
1401333-14-9 |
|---|---|
Produktname |
7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one |
Molekularformel |
C25H28FN3O3 |
Molekulargewicht |
437.52 |
IUPAC-Name |
7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C25H28FN3O3/c1-16-13-18-3-5-20(15-22(18)27-25(16)30)31-12-2-9-29-10-7-17(8-11-29)24-21-6-4-19(26)14-23(21)32-28-24/h3-6,14-17H,2,7-13H2,1H3,(H,27,30) |
InChI-Schlüssel |
VNARHBGTWQXKOB-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=CC(OCCCN3CCC(C4=NOC5=CC(F)=CC=C45)CC3)=C2)CC1C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(±)-SIPI-6360; (±)-SIPI6360; (±)-SIPI 6360; SIPI6360; SIPI-6360; SIPI 6360 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



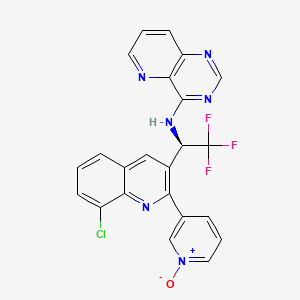



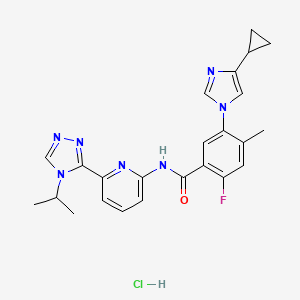
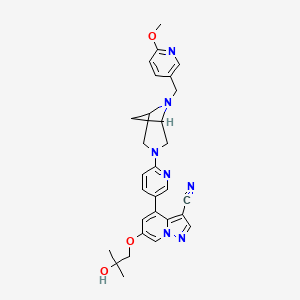
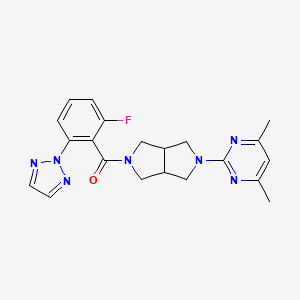
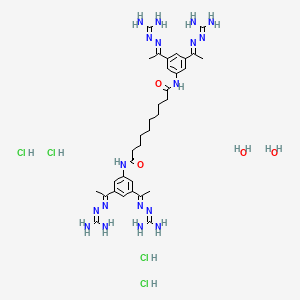
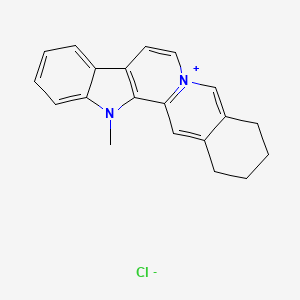


![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)
